molecular formula C10H19NO2 B1242249 1-Boc-piperidine CAS No. 75844-69-8

1-Boc-piperidine

Cat. No. B1242249
M. Wt: 185.26 g/mol
InChI Key: RQCNHUCCQJMSRG-UHFFFAOYSA-N
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Patent
US06800646B1

Procedure details

Sodium hydride (Aldrich, 2 g, 50 mmol) was added to a solution of 4-(methylsulfonyl)hydroxy-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester of Example 14, B (10 g, 25 mmol) and the phenol from part 2 (5.5 g, 50 mmol) dissolved in dimethylformamide (60 mL) at 25° C. and under N2. The mixture was stirred and heated to 80° C. for 16 hours. After this time, the solvent was removed by roto-evaporation, followed by taking the residue up in ethyl acetate (150 mL) and H2O (100 mL). The layers were separated and the aqueous was extracted via ethyl acetate (2×-150 mL). The organics were washed with saturated K2CO3 (2×-100 mL), H2O (1×-150 mL), and brine (1×-150 mL), then dried over Na2SO4, filtered, and concentrated to afford a crude oil. The oil was purified on silica gel to give 10 g of the N-boc piperidine as a clear oil. 1H NMR and mass spectroscopy was consistent with the desired compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-(methylsulfonyl)hydroxy-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].CS([CH:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:9](O)[CH2:8]1)(=O)=O.C1(O)C=CC=CC=1>CN(C)C=O>[C:13]([N:10]1[CH2:9][CH2:8][CH2:7][CH2:12][CH2:11]1)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
4-(methylsulfonyl)hydroxy-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1CC(N(CC1)C(=O)OC(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
2
Quantity
5.5 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, the solvent was removed by roto-evaporation
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted via ethyl acetate (2×-150 mL)
WASH
Type
WASH
Details
The organics were washed with saturated K2CO3 (2×-100 mL), H2O (1×-150 mL), and brine (1×-150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a crude oil
CUSTOM
Type
CUSTOM
Details
The oil was purified on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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